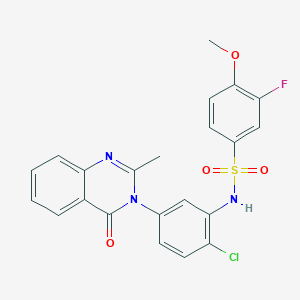

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFN3O4S/c1-13-25-19-6-4-3-5-16(19)22(28)27(13)14-7-9-17(23)20(11-14)26-32(29,30)15-8-10-21(31-2)18(24)12-15/h3-12,26H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZKWZYDXOCLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=CC(=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound belonging to the quinazolinone derivatives class, known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |

| Molecular Formula | C₁₈H₁₅ClF₂N₃O₄S |

| Molecular Weight | 399.84 g/mol |

Anticancer Properties

Research has indicated that quinazolinone derivatives, including this compound, exhibit significant anticancer activity. The mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation. For instance, studies have shown that compounds with similar structures can inhibit the activity of topoisomerases, which are essential for DNA replication in cancer cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Its structural features may enhance its ability to penetrate bacterial cell walls and inhibit essential metabolic pathways. A study highlighted that modifications in the quinazolinone structure could lead to increased potency against various bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several preclinical studies. The mechanism involves modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests a possible therapeutic application in treating inflammatory diseases .

The biological activity of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Modulation: It can modulate receptor activity, impacting cellular signaling pathways that regulate growth and apoptosis.

- Pathway Interference: The compound may interfere with signaling pathways involved in immune responses and inflammation.

Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of quinazolinone derivatives, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide was found to significantly reduce tumor size in xenograft models. The results indicated a reduction in cell viability and induction of apoptosis in cancer cells treated with the compound .

Study 2: Antimicrobial Activity

A comparative analysis of various quinazolinone derivatives showed that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Scaffolds

The quinazolinone core in the target compound is a hallmark of kinase inhibitors. Key analogs include:

Key Observations :

- The target compound’s 2-methyl-4-oxoquinazolinone core is structurally distinct from sulfanyl-linked quinazolinones (e.g., CAS 477329-16-1), which may alter conformational flexibility and binding pocket interactions .

- Hybrid scaffolds (e.g., indole-hydrazone in CAS 415963-24-5) prioritize multi-target activity but lack the sulfonamide group’s hydrogen-bonding capacity .

Sulfonamide Derivatives

Sulfonamide groups are critical for solubility and target binding. Comparisons include:

Key Observations :

Key Observations :

- High-purity analogs (e.g., 99.34% for 16c ) suggest optimized synthetic protocols, whereas the target compound’s synthesis may require stringent purification due to its complex substituents.

- Retention times correlate with hydrophobicity; the target’s estimated retention (~10–12 min) aligns with moderate polarity, suitable for oral bioavailability.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can coupling reagents improve yield?

The compound’s synthesis likely involves amide bond formation between a carboxylic acid derivative and an aniline moiety. Coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are critical for activating carboxylic acids, reducing side reactions, and improving yields. For example, DCC/HOBt systems have been shown to achieve efficient coupling in structurally related sulfonamide derivatives, with yields dependent on solvent polarity (e.g., DMF or THF) and reaction temperature (25–40°C) .

Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Agent | DCC/HOBt (1:1 molar ratio) | Maximizes activation efficiency |

| Solvent | Anhydrous DMF | Enhances reagent solubility |

| Temperature | 25–30°C | Minimizes decomposition |

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the compound’s structural integrity?

- 1H-NMR : Verify the presence of aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH (δ ~10.5 ppm), and methoxy/methyl groups (δ 3.7–3.9 ppm and δ 2.5 ppm, respectively).

- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and quinazolinone C=O (~1680 cm⁻¹).

- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. What experimental conditions maximize fluorescence intensity for related sulfonamide derivatives?

Fluorescence properties are highly sensitive to pH, solvent, and temperature. For structurally similar compounds, optimal fluorescence intensity (λex 340 nm, λem 380 nm) is achieved at pH 5 in aqueous buffers (e.g., acetate buffer) and 25°C . Polar aprotic solvents (e.g., acetonitrile) reduce quenching effects .

Fluorescence Optimization Table

| Condition | Optimal Value | Effect on Intensity |

|---|---|---|

| pH | 5.0 | Prevents protonation of electron-rich groups |

| Solvent | Acetate buffer | Minimizes collisional quenching |

| Temperature | 25°C | Reduces thermal degradation |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Contradictions may arise from assay variability (e.g., bacterial strains, cell lines) or compound stability. To address this:

- Standardize Assays : Use reference strains (e.g., E. coli ATCC 25922) and uniform MIC (minimum inhibitory concentration) protocols.

- Stability Studies : Monitor compound integrity in assay media via HPLC at 0, 6, and 24 hours.

- Comparative SAR : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity .

Q. What computational strategies predict binding interactions with biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., bacterial dihydrofolate reductase).

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities (ΔG < -7 kcal/mol suggests strong binding) .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Bioisosteric Replacement : Substitute the 3-fluoro group with a trifluoromethyl group to improve metabolic resistance.

- Prodrug Design : Mask the sulfonamide group as an ester to enhance permeability, with enzymatic cleavage in target tissues.

- In Vitro Microsomal Assays : Test stability using rat liver microsomes (t½ > 30 min indicates improved stability) .

Data Contradiction Analysis Example

Issue : Conflicting IC₅₀ values in kinase inhibition assays.

Resolution Workflow :

Verify Purity : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient).

Assay Conditions : Standardize ATP concentrations (1 mM) and incubation times (60 min).

Control Compounds : Include staurosporine as a positive control (IC₅₀ ~10 nM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.